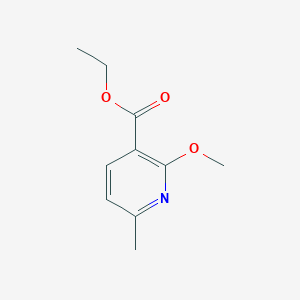

Ethyl 2-methoxy-6-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 2-methoxy-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(12)8-6-5-7(2)11-9(8)13-3/h5-6H,4H2,1-3H3 |

InChI Key |

SJWJUMBGQLOOHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C)OC |

Origin of Product |

United States |

Nuclear Magnetic Resonance Nmr Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 2-methoxy-6-methylnicotinate, both ¹H and ¹³C NMR spectroscopy are critical for confirming its molecular structure.

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. A published ¹H NMR spectrum, recorded in DMSO-d₆ at 400 MHz, reveals the following characteristic signals. nih.gov

The proton spectrum distinctly shows the signals corresponding to the ethyl ester, methyl, and methoxy (B1213986) groups, as well as the protons on the pyridine (B92270) ring. The triplet at 1.37 ppm and the quartet at 4.33 ppm are characteristic of an ethyl group. nih.gov The singlets at 2.75 ppm and 3.96 ppm correspond to the methyl and methoxy groups attached to the pyridine ring, respectively. nih.gov The two doublets in the aromatic region, at 6.57 and 8.11 ppm, are indicative of the two adjacent protons on the substituted pyridine ring. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 1.37 | Triplet | 7.2 | 3H | -OCH₂CH₃ |

| 2.75 | Singlet | - | 3H | -CH₃ |

| 3.96 | Singlet | - | 3H | -OCH₃ |

| 4.33 | Quartet | 7.2 | 2H | -OCH₂CH₃ |

| 6.57 | Doublet | 8.4 | 1H | Pyridine-H |

| 8.11 | Doublet | 8.8 | 1H | Pyridine-H |

Data sourced from a study by Ruf, et al. (2018). nih.gov

Predicted chemical shifts would place the carbonyl carbon of the ester group at the downfield end of the spectrum, typically in the range of 160-170 ppm. The carbons of the pyridine ring would appear in the aromatic region (approximately 110-160 ppm), with their exact shifts influenced by the positions of the substituents. The methoxy carbon would be expected around 50-60 ppm, while the carbons of the ethyl group and the methyl group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~14 | -OCH₂C H₃ |

| ~25 | -C H₃ |

| ~53 | -OC H₃ |

| ~61 | -OC H₂CH₃ |

| ~108 | Pyridine-C |

| ~115 | Pyridine-C |

| ~140 | Pyridine-C |

| ~158 | Pyridine-C |

| ~162 | Pyridine-C |

| ~166 | C =O |

Note: These are predicted values based on analogous structures and may differ from experimental data.

Infrared Ir Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Although a specific experimental IR spectrum for Ethyl 2-methoxy-6-methylnicotinate is not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structure.

The IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the methoxy (B1213986) group would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine (B92270) ring would be observed in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the methyl, methoxy, and ethyl groups would be present in the 3000-2850 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2950-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1730 | C=O Stretch | Ester |

| ~1600, ~1570 | C=C, C=N Stretch | Pyridine Ring |

| ~1250-1050 | C-O Stretch | Ester, Ether |

Note: These are predicted values based on characteristic group frequencies and may differ from experimental data.

Mass Spectrometry Ms

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

In an electrospray ionization (ESI) mass spectrum, Ethyl 2-methoxy-6-methylnicotinate is expected to show a prominent molecular ion peak. A published synthesis reported an ESI-MS result showing a peak at m/z 196.1, which corresponds to the protonated molecule [M+H]⁺. nih.gov This confirms the molecular weight of the compound as 195.22 g/mol .

The fragmentation pattern in mass spectrometry can provide valuable structural information. For ethyl nicotinate (B505614) derivatives, common fragmentation pathways involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment with a mass loss of 45 Da. Another typical fragmentation is the loss of the entire ester group. The presence of the methoxy (B1213986) and methyl groups on the pyridine (B92270) ring would also influence the fragmentation, potentially leading to the loss of a methyl radical (·CH₃) or a methoxy radical (·OCH₃). The study of the fragmentation patterns of related nicotine (B1678760) compounds has shown that the pyridine ring itself can undergo cleavage. google.com A detailed analysis of the high-resolution mass spectrum would be necessary to fully elucidate the fragmentation pathways of this compound.

Spectroscopic and Structural Elucidation Methodologies for Derivatives

The spectroscopic techniques described above are equally applicable to the characterization of derivatives of Ethyl 2-methoxy-6-methylnicotinate. Modifications to the substituents on the pyridine (B92270) ring or the ester group would lead to predictable changes in the NMR, IR, and MS spectra, allowing for the confirmation of the new structures.

Chiroptical Spectroscopies for Enantiomeric Characterization if Chiral Derivatives Are Explored

Chiroptical spectroscopic techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information about the absolute configuration and enantiomeric purity of the compound.

Should chiral derivatives of Ethyl 2-methoxy-6-methylnicotinate be synthesized, for instance, by introducing a chiral center in one of the substituent groups, chiroptical spectroscopy would be a critical tool for their analysis. The synthesis and chiroptical properties of other chiral nicotinic acid derivatives have been reported in the literature, demonstrating the utility of these techniques in this class of compounds. mzcloud.org However, based on the currently available literature, no chiral derivatives of this compound have been reported, and therefore, no chiroptical data exists for this specific family of compounds.

Computational and Theoretical Studies of Ethyl 2 Methoxy 6 Methylnicotinate

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Ethyl 2-methoxy-6-methylnicotinate, a HOMO-LUMO analysis would reveal the distribution of electron density. The HOMO is expected to be localized over the more electron-rich portions of the molecule, likely the pyridine (B92270) ring and the methoxy (B1213986) group, which are potential sites for electrophilic attack. The LUMO would be distributed over the electron-deficient areas, such as the ester group, indicating sites susceptible to nucleophilic attack.

Computational studies on structurally similar compounds, such as other substituted pyridines and pyrans, have utilized this analysis to define chemical reactivity. materialsciencejournal.org For example, in a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO energy gap was calculated to be significantly influenced by the solvent, indicating a shift in reactivity based on the environment. materialsciencejournal.org

Table 1: Representative Frontier Molecular Orbital Data for a Related Heterocyclic Compound This table presents data for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate as a representative example to illustrate the typical values obtained from such calculations.

| Parameter | Energy (eV) in Gas Phase | Energy (eV) in DMSO |

| E_HOMO | -7.06 | -7.11 |

| E_LUMO | -2.54 | -2.49 |

| Energy Gap (ΔE) | 4.52 | 4.62 |

| Data sourced from a DFT study on a related pyran derivative. materialsciencejournal.org |

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. mdpi.com It is employed to determine optimized molecular geometries (bond lengths and angles), harmonic frequencies, and thermodynamic properties. mdpi.comchemenu.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield the most stable three-dimensional structure of the molecule. jbcpm.com

These calculations provide precise values for the bond lengths between the various atoms (C-C, C-N, C=O, C-O) and the bond angles that define the molecule's shape. The optimized geometry is crucial as it represents the lowest energy state of the molecule and serves as the foundation for all other computational analyses. chemenu.com For instance, a DFT study on 6-methyl nicotinic acid determined that the optimized skeleton was non-planar. mdpi.com Similar calculations for this compound would clarify the planarity of the pyridine ring and the orientation of its substituents.

Table 2: Predicted Geometrical Parameters from DFT Calculations This table illustrates the type of data obtained from DFT geometry optimization. The values are hypothetical for this compound, based on typical bond lengths found in related structures.

| Bond/Angle | Parameter | Predicted Value |

| Bond Length | C(pyridine)-C(methyl) | ~1.51 Å |

| Bond Length | C(pyridine)-O(methoxy) | ~1.36 Å |

| Bond Length | C(pyridine)-C(ester) | ~1.50 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| Dihedral Angle | C(ring)-C(ester)-O-C(ethyl) | ~180° (trans) or ~0° (cis) |

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly DFT, are invaluable for mapping out the pathways of chemical reactions. bldpharm.com By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a potential reaction can be constructed. This allows researchers to understand the feasibility of a reaction, predict the major products, and gain insight into the molecular changes that occur. bldpharm.com

For this compound, one could investigate its synthesis or degradation pathways. For example, the synthesis involves the methylation of the corresponding 6-oxo precursor. bldpharm.com A computational study could model this reaction, identifying the transition state structure and calculating the activation energy, which determines the reaction rate. Similarly, investigating the mechanism of hydrolysis of the ester group could provide insights into the compound's stability under different pH conditions. Studies on the reaction mechanisms of other heterocyclic compounds, like 2-methoxyfuran, have successfully used computational approaches to distinguish between different possible pathways, such as Diels-Alder versus zwitterionic mechanisms. bldpharm.com

Conformation Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like this compound with its ethyl ester and methoxy groups, can exist in multiple conformations. Conformation analysis aims to identify the different stable conformers and determine their relative energies. nih.gov This is often done by systematically rotating the bonds and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. ambeed.com

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time, governed by the forces between them. uomphysics.net An MD simulation of this compound in a solvent like water or DMSO would reveal its dynamic behavior, including the flexibility of its side chains and its interactions with the surrounding solvent molecules. nih.gov This provides a more realistic picture of the molecule's behavior in solution than static models. Such simulations are crucial for understanding how a molecule might adapt its shape to fit into a protein's binding site. uomphysics.net

Quantum Chemical Calculations of Reactivity Descriptors

Beyond the HOMO-LUMO gap, several other quantum chemical descriptors can be calculated to quantify the reactivity and electronic properties of a molecule. nih.gov These descriptors are derived from the electronic structure calculations and provide a more nuanced understanding of molecular behavior.

Key reactivity descriptors include:

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Higher polarizability is associated with softer molecules that are more reactive. nih.gov

Ionization Potential (IP) and Electron Affinity (EA): The energy required to remove an electron and the energy released when an electron is added, respectively. These are directly related to the HOMO and LUMO energies.

Electronegativity (χ) and Chemical Hardness (η): These concepts help to rationalize the flow of electrons in a chemical reaction.

Table 3: Representative Global Reactivity Descriptors This table presents calculated descriptors for the related compound 2-methoxy-4,6-diphenylnicotinonitrile as a representative example.

| Descriptor | Definition | Typical Value (eV) |

| Vertical Ionization Potential (IP) | I = -E_HOMO | 7.7691 |

| Vertical Electron Affinity (EA) | A = -E_LUMO | 0.8664 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.3177 |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.4513 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.6948 |

| Data sourced from a DFT study on a related nicotinonitrile derivative. |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is central to structure-based drug design. A docking simulation of this compound would involve placing the molecule into the active site of a specific protein target and evaluating the potential binding modes based on a scoring function. bldpharm.com

The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating a more favorable interaction. The results provide a detailed 3D model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the binding. This allows for a fundamental understanding of the binding mechanism at a molecular level, predicting how the ligand recognizes and interacts with the protein's active site residues, without making claims about the ultimate biological or therapeutic outcome.

Applications of Ethyl 2 Methoxy 6 Methylnicotinate As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The functionalized pyridine (B92270) ring of ethyl 2-methoxy-6-methylnicotinate makes it a valuable precursor for the synthesis of more elaborate organic molecules. Pyridine derivatives are fundamental components in medicinal chemistry and materials science. The synthesis of the related compound, ethyl 2-methylnicotinate, has been shown to be a key step in producing intermediates for pharmaceuticals. google.com For instance, 2-methylnicotinic acid, derived from its ester, is an intermediate for the specific ATP competitive IKK beta inhibitor drug ML-120B and the oncolytic drug BAY-1082439. google.com The structural features of this compound, including the ester and methoxy (B1213986) groups, allow for a range of chemical transformations, such as hydrolysis, amidation, and nucleophilic substitution, enabling its incorporation into larger, multifunctional compounds. A 2008 study investigated the molecular conformation and electronic structure of a derivative, ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, highlighting how such precursors influence the properties of the resulting complex molecules. nih.gov

Role in Heterocyclic Scaffold Construction and Diversity-Oriented Synthesis

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in drug discovery. This compound serves as a building block for constructing diverse heterocyclic scaffolds. The pyridine ring itself is a core heterocyclic structure, and the substituents on the ring provide handles for diversification. Chemists can modify the ester group, react at the methoxy position, or utilize the methyl group to build out new ring systems or attach various functional groups. This capability is central to diversity-oriented synthesis (DOS), where the goal is to create a wide array of structurally different molecules from a common starting material to explore new chemical space for biological activity. The synthesis of related nicotinates often serves as a starting point for creating complex polycyclic structures. environmentclearance.nic.inenvironmentclearance.nic.ingoogle.com

Intermediate in Natural Product Synthesis Research

While direct application of this compound in a completed total synthesis of a natural product is not prominently documented, its structural motifs are relevant to the field. Pyridine and its derivatives are components of many natural alkaloids and other bioactive compounds. Synthetic chemists often rely on functionalized building blocks like this to construct specific fragments of a larger natural product target. nih.gov The process of "synthesis-driven structural revision" demonstrates the importance of using well-defined synthetic intermediates to confirm or correct the proposed structures of newly isolated natural products. nih.gov The strategic placement of the methoxy, methyl, and ester groups on the pyridine ring makes this compound a potential intermediate for accessing substituted pyridine fragments found in nature.

Building Block for Advanced Materials Research (e.g., functional polymers, optoelectronic compounds)

The pyridine ring is a well-known component in materials science, valued for its electronic properties and ability to coordinate with metals. While specific research detailing the use of this compound in functional polymers or optoelectronic compounds is not widely published, its potential as a monomer or precursor is notable. Chemical suppliers categorize related building blocks under material science headings such as OLED materials and polymer science, suggesting the relevance of this chemical class to the field. bldpharm.com The electron-deficient nature of the pyridine ring, modified by the electron-donating methoxy and methyl groups, could be exploited to tune the electronic and photophysical properties of novel materials.

Application in Agrochemical Research as a Synthetic Intermediate

The pyridine nucleus is a common feature in many modern pesticides and herbicides due to its favorable biological activity and metabolic profile. Although direct synthesis of a commercial agrochemical from this compound is not documented in the available research, its utility as a synthetic intermediate is plausible. molbase.com The development of novel agrochemicals often involves the synthesis and screening of libraries of compounds containing heterocyclic cores like pyridine. The specific substitution pattern of this compound could be leveraged to create new active ingredients with desired efficacy and safety profiles.

Use in Flavor and Fragrance Chemistry Research (if applicable as a chemical entity, not a product)

In the flavor and fragrance industry, esters are a major class of compounds known for their characteristic fruity and floral scents. While some nicotinates and methoxy-containing compounds are used in fragrance applications, there is no direct evidence to suggest that this compound is itself used as a fragrance or flavor ingredient. thegoodscentscompany.comthegoodscentscompany.comjeneilbiotech.com However, its status as a functionalized chemical entity makes it a potential building block in the research and development of new, proprietary aroma chemicals. Synthetic chemists in this industry could use it as a starting material to build more complex molecules with unique olfactory properties.

Emerging Research Directions and Future Perspectives in Ethyl 2 Methoxy 6 Methylnicotinate Chemistry

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

For Ethyl 2-methoxy-6-methylnicotinate, AI algorithms could be employed to:

Optimize Existing Syntheses: Machine learning models can analyze existing synthetic protocols, such as the methylation of ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, to predict optimal reaction conditions (e.g., temperature, solvent, catalyst loading) for maximizing yield and minimizing byproducts. chemicalbook.com

Discover Novel Synthetic Pathways: By analyzing the structure of this compound, AI tools can propose entirely new retrosynthetic disconnections, potentially identifying more cost-effective or sustainable starting materials. engineering.org.cn The primary challenge in single-step retrosynthesis is predicting the reactants for a given product, a task for which AI models can be trained to achieve high accuracy. engineering.org.cn

Predict Reaction Feasibility and Yield: Before committing to laboratory work, ML models can predict the likelihood of a proposed reaction's success and its potential yield, saving significant time and resources. This predictive power allows chemists to prioritize the most promising synthetic strategies for further investigation.

This data-driven approach offers the potential to accelerate the discovery of new derivatives and analogs of this compound for various applications.

Photoredox Catalysis and Electrochemistry in Nicotinate (B505614) Synthesis and Transformations

Traditional synthetic methods often rely on harsh conditions, but modern techniques like photoredox catalysis and electrochemistry offer milder and more sustainable alternatives. These methods use light or electricity, respectively, to generate highly reactive intermediates that can drive unique chemical transformations.

Photoredox catalysis utilizes a photosensitizer that, upon light absorption, can initiate single-electron transfer (SET) processes. beilstein-journals.org This allows for the activation of substrates under gentle conditions, often at room temperature. For nicotinate systems, this could enable:

Late-Stage Functionalization: Introducing new functional groups onto the pyridine (B92270) ring of this compound, a process that is often challenging using conventional methods.

Novel Ring-Forming Reactions: Constructing the nicotinate core from different precursors through radical-mediated cyclizations.

Polymerization: Photoinitiated polymerization reactions can be triggered by photoredox catalysts to create novel polymers incorporating the nicotinate moiety. beilstein-journals.org

Electrochemistry provides another powerful tool for redox chemistry without the need for chemical oxidants or reductants. By precisely controlling the applied voltage, chemists can selectively oxidize or reduce functional groups. In the context of this compound, electrochemical methods could be explored for:

Oxidative Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds by coupling the nicotinate with other molecules.

Reductive Transformations: Selectively reducing the ester or other functional groups on the molecule to access new derivatives.

The application of these advanced redox methods represents a promising frontier for expanding the synthetic utility and accessibility of complex nicotinate derivatives.

Bio-inspired Synthetic Approaches and Enzymatic Transformations

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency, often operating in environmentally benign aqueous conditions. The application of enzymatic transformations in organic synthesis is a rapidly growing field, providing a green alternative to traditional chemical processes.

Research on related nicotinate compounds has demonstrated the potential of this approach. For instance, the enzyme Novozym® 435 has been successfully used to catalyze the ammonolysis of methyl nicotinate derivatives to produce various nicotinamides. nih.gov This lipase (B570770) facilitates the reaction in sustainable solvents like tert-amyl alcohol and can be implemented in continuous-flow microreactors for enhanced efficiency and scalability. nih.gov

Future research could focus on applying similar enzymatic strategies to this compound. Potential applications include:

Enzymatic Amidation: Reacting the ethyl ester with various amines to create a library of novel amide derivatives with high selectivity.

Hydrolysis and Transesterification: Using hydrolases to selectively cleave the ester or exchange the ethyl group for other alcohols, providing access to different esters or the parent carboxylic acid.

Regioselective Modifications: Employing enzymes to modify other parts of the molecule, such as the methyl or methoxy (B1213986) groups, with a high degree of control.

The table below, adapted from studies on methyl nicotinate, illustrates how solvent choice can dramatically impact the yield in an enzymatic reaction, a key consideration for developing processes for this compound. nih.gov

| Solvent | Log P | Yield (%) |

| tert-Amyl alcohol | 1.04 | 82.4 ± 1.2 |

| Acetonitrile | -0.33 | 64.8 ± 1.5 |

| Isopropanol | -0.39 | 54.3 ± 1.4 |

| Acetone | -0.16 | 34.5 ± 0.8 |

| Methanol | -0.76 | 26.5 ± 0.6 |

| Toluene | 2.5 | 18.6 ± 1.2 |

| DMSO | -1.35 | Not Detected |

| DMF | -1.0 | Not Detected |

This interactive table showcases the effect of different solvents on the enzymatic synthesis of nicotinamide (B372718) derivatives, providing a model for optimizing similar transformations for this compound. nih.gov

Development of High-Throughput Synthesis and Screening Methodologies

To rapidly explore the chemical space around this compound and identify potential applications, high-throughput synthesis (HTS) and screening are indispensable tools. HTS allows for the parallel synthesis of a large library of related compounds, which can then be rapidly evaluated for biological activity or material properties. researchgate.net

High-Throughput Synthesis can be achieved using automated platforms and techniques like continuous-flow chemistry. As demonstrated in enzymatic reactions of nicotinates, continuous-flow microreactors allow for rapid reaction optimization and the production of compound libraries in a scalable and efficient manner. nih.gov This approach could be used to systematically vary the substituents on the nicotinate ring, creating a diverse library of analogs based on the this compound scaffold.

High-Throughput Screening involves testing thousands to millions of compounds for a specific activity using automated, miniaturized assays. researchgate.net These can be either biochemical assays (e.g., measuring enzyme inhibition) or cell-based assays (e.g., measuring cell viability or reporter gene activation). nih.gov A library of this compound derivatives could be screened to discover new leads for drug development or to identify compounds with interesting material properties. nih.govtox21.gov

The combination of high-throughput synthesis and screening creates a powerful workflow for accelerating the pace of discovery and unlocking the full potential of the nicotinate chemical class.

Exploration of Non-Covalent Interactions in Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on understanding and controlling how molecules pack in the solid state. This is governed by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. By strategically modifying the functional groups on a molecule, it is possible to direct its assembly into specific supramolecular architectures with desired properties.

Studies on close analogs of this compound highlight the critical role of these interactions. For example, a comparative crystallographic study of ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its 2-methylsulfanyl analog revealed that even a subtle change from a methoxy to a methylsulfanyl group leads to significantly different crystal packing, despite the molecules having nearly identical conformations. nih.gov This difference was attributed to variations in weak hydrogen bonds that link the molecules together. nih.gov

Similarly, the crystal structure of Ethyl 6-amino-2-methoxypyridine-3-carboxylate shows extensive hydrogen bonding involving the amino group and the ethoxycarbonyl group. researchgate.net These interactions create a "push-pull" electronic system and guide the molecules to form a two-dimensional corrugated sheet structure. researchgate.net

For this compound, future research in this area could involve:

Co-crystallization: Combining the molecule with other compounds (co-formers) to create new multi-component crystals with tailored properties, such as improved solubility or stability.

Polymorph Screening: Investigating whether the compound can crystallize in different forms (polymorphs), as each form can have distinct physical properties.

Functional Group Modification: Systematically altering the substituents on the pyridine ring to study their influence on the resulting supramolecular assembly and to design materials with specific network topologies.

This exploration of non-covalent interactions is key to designing new solid-state forms of this compound with optimized characteristics for applications in materials science and pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.